3-Methylhept-2-en-1-ol is an organic compound with the molecular formula and a molecular weight of 128.21 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also connected to two other carbon atoms. This compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and potential applications in various chemical processes.
3-Methylhept-2-en-1-ol can be synthesized through several methods, primarily involving aldol condensation reactions. The compound is not commonly found in nature but can be derived from more readily available precursors like 3-methylbutanal and acetaldehyde.
The synthesis of 3-methylhept-2-en-1-ol typically involves the following steps:
In industrial settings, 3-methylhept-2-en-1-ol can be produced through catalytic hydrogenation of the corresponding enone under mild conditions, often utilizing palladium or platinum catalysts. This method is advantageous for scalability and efficiency in production processes .
The molecular structure of 3-methylhept-2-en-1-ol consists of an elongated carbon chain with a double bond between the second and third carbons. The hydroxyl group is located at the end of the chain, making it a primary alcohol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 128.21 g/mol |
InChI | InChI=1S/C8H16O/c1-3... |
Canonical SMILES | CCCCC(=CCO)C |
3-Methylhept-2-en-1-ol can participate in various chemical reactions:
The oxidation and reduction processes typically require specific conditions and reagents to achieve desired selectivity and yields. For example, hydrogenation reactions often utilize palladium on carbon as a catalyst under controlled pressure and temperature conditions.
The mechanism of action for 3-methylhept-2-en-1-ol involves its metabolic pathways in biological systems. Upon ingestion, it can be metabolized by enzymes such as alcohol dehydrogenase, which converts it into its corresponding aldehyde. This transformation may influence various biological activities due to changes in molecular interactions, particularly with cellular membranes where fluidity and permeability are affected .
3-Methylhept-2-en-1-ol is typically a colorless liquid with a characteristic odor. Its physical properties include:
The compound's chemical properties are influenced by its functional groups:
Relevant data from spectroscopic analyses (NMR) indicate distinct chemical shifts that help identify its structure and confirm purity.
3-Methylhept-2-en-1-ol finds various applications in scientific research and industry:
3-Methylhept-2-en-1-ol (CAS 10312-82-4) is an eight-carbon unsaturated alcohol with the molecular formula C8H16O. Its structure features a characteristic allylic alcohol moiety (–OH group adjacent to a C=C bond) and a chiral center at the C3 position, leading to (R)- and (S)-enantiomers [4]. This compound belongs to the family of aliphatic higher alcohols, which serve as critical intermediates in organic synthesis and as bioactive components in natural fragrance compositions. Its molecular weight of 128.21 g/mol and moderate hydrophobicity (predicted logP ~2.5) contribute to significant volatility and olfactory properties . While less studied than its ketone derivatives, 3-methylhept-2-en-1-ol functions as a direct precursor to sensory-active molecules like 5-methylhept-2-en-4-one—a key hazelnut flavorant [2] [3].
3-Methylhept-2-en-1-ol occurs naturally as a minor volatile constituent in several plant species. It has been identified in ginger (Zingiber officinale) rhizomes alongside structurally related sesquiterpenoids like zingiberenol, which shares its branched heptenol backbone [9]. Trace quantities also occur in Corylus maxima (hazelnut) and certain mushroom species, where it contributes to green, earthy olfactory notes [4] . Biosynthetically, it arises from the condensation of isoprenoid precursors or enzymatic reduction of corresponding carbonyl compounds (e.g., 3-methylhept-2-en-1-one) in plant matrices [9].
Table 1: Natural Occurrence of 3-Methylhept-2-en-1-ol
Source | Part Analyzed | Concentration | Function |
---|---|---|---|
Ginger (Zingiber officinale) | Rhizome | Trace amounts | Green/floral aroma contributor |
Hazelnut (Corylus maxima) | Kernel | Not quantified | Flavor precursor |
Porcini mushroom (Boletus edulis) | Fruiting body | <0.1 ppm | Earthy odorant |
The compound’s structural motif—a branched alkyl chain with an enol group—enables diverse chemical reactivity. The allylic alcohol undergoes dehydration to dienes, oxidation to α,β-unsaturated ketones, and esterification, forming fragrant derivatives [4] . Its chirality also makes it a target for enzymatic resolution studies, as enantiopure forms serve as synthons for stereoselective flavor synthesis [4].
In flavor systems, 3-methylhept-2-en-1-ol imparts herbaceous, earthy, and mildly fruity notes. At concentrations below 1 ppm, it contributes to the characteristic "fresh ginger" profile, while higher intensities evoke mushroom-like nuances [9]. Its sensory impact is amplified through enzymatic release from glycosidic precursors during food processing (e.g., ginger drying or hazelnut roasting) [7].
The compound’s primary industrial value lies in its oxidation to 5-methylhept-2-en-4-one—a potent flavorant with a recognition threshold of 30×10−6 ppm and hazelnut/buttery sensory properties [2] [3]. Perfumers utilize this transformation to create naturalistic nutty accords. In fragrance compositions, 3-methylhept-2-en-1-ol itself acts as a green top-note modifier, blending with citrus (e.g., limonene) and woody (e.g., cedrol) ingredients to enhance freshness and complexity [7].
Table 2: Flavor and Fragrance Applications of 3-Methylhept-2-en-1-ol and Derivatives
Compound | Odor/Flavor Profile | Threshold | Application Example |
---|---|---|---|
3-Methylhept-2-en-1-ol | Green, earthy, mushroom-like | Not determined | Ginger accords, herbal perfumes |
5-Methylhept-2-en-4-one (derivative) | Hazelnut, buttery, soft | 30×10−6 ppm | Chocolate, baked goods, fine fragrances |
6-Methylhept-3-en-2-one (structural analog) | Tropical fruit, banana | Not determined | Fruit flavors, air fresheners |
Functionally, 3-methylhept-2-en-1-ol enhances mouthfeel "fullness" in dairy products and soft drinks when converted in situ to ketones. It also extends the longevity of citrus perfumes by forming stable esters with acetic or hexanoic acids upon aging [7].
Industrial synthesis of 3-methylhept-2-en-1-ol predominantly employs Grignard reactions between crotonaldehyde and 2-butylmagnesium bromide, yielding the allylic alcohol as an intermediate prior to oxidation to ketones [2] [4]. A typical protocol involves:
Alternative routes include:
A significant challenge is isomer separation, as the synthetic product typically contains cis/trans isomers and regioisomers like 6-methylhept-3-en-2-ol. Industrial purification employs fractional distillation (bp 70°C/18 mbar) or preparative gas chromatography [2] [4]. Modern research focuses on sustainable methods, such as:
Future applications target chiral synthons for high-value flavors and pheromones, leveraging the compound’s structural versatility [4].
Interactive Table: Key Synthetic Routes to 3-Methylhept-2-en-1-ol
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Grignard Addition | Et2O, 0–10°C, then reflux | 70–75% | High selectivity; scalable | Moisture-sensitive reagents |
Prins Reaction | 100–300°C, 5–50 MPa, solvent-free | 50–60% | No catalyst; simple workup | Regioisomer formation |
Enzymatic Resolution | Lipase B, vinyl acetate, 30°C | 40–45% (theoretical max 50%) | Enantiopure product; mild conditions | Substrate specificity |
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